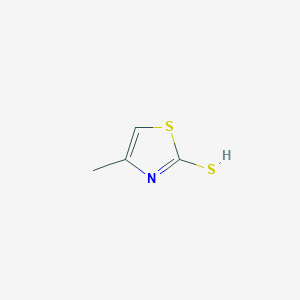

4-methyl-1,3-thiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-thiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHAIPFBNQZTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Prominence of Thiazole Scaffolds in Heterocyclic Chemistry

The thiazole (B1198619) ring, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. clockss.org This structural motif is integral to numerous natural and synthetic compounds with a broad spectrum of biological activities. nih.govmdpi.com The versatility of the thiazole scaffold makes it a frequent target in medicinal chemistry and drug discovery, with derivatives exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities. nih.govmdpi.com The unique electronic and structural features of the thiazole ring allow for a wide range of chemical modifications, making it a valuable building block for the synthesis of more complex molecules.

Thiazole-based structures are not only prevalent in pharmaceuticals but also find applications in materials science, for instance, as components of dyes and photographic materials. mdpi.com Their ability to coordinate with metal ions has also led to their use in the development of coordination polymers and catalysts. researchgate.net The continuous exploration of thiazole derivatives in academic research underscores their fundamental importance in advancing various scientific fields. nih.gov

An Overview of 4 Methyl 1,3 Thiazole 2 Thiol As a Foundational Chemical Entity

Classical and Established Synthetic Routes

Traditional methods for the synthesis of this compound and its analogues have long relied on robust and well-understood chemical transformations. These established routes form the foundation of thiazole chemistry.

Condensation Reactions Involving Thiourea (B124793) Derivatives and α-Haloketones

The most prominent and widely utilized method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. nih.govresearchgate.net This reaction involves the condensation of an α-haloketone with a thiourea derivative. nih.govresearchgate.net For the synthesis of this compound, chloroacetone (B47974) (an α-haloketone) and thiourea are common starting materials. nih.gov The reaction proceeds through the initial formation of an intermediate by the alkylation of the sulfur atom of thiourea, followed by an intramolecular cyclization and dehydration to yield the final thiazole product. This method is highly versatile, allowing for the synthesis of a wide array of substituted thiazoles by varying the α-haloketone and the thiourea component. researchgate.netsemanticscholar.org The reaction is typically carried out in solvents like ethanol (B145695) or dimethylformamide (DMF). researchgate.nettandfonline.com

| α-Haloketone | Thiourea Derivative | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Phenacyl Bromide | Thiourea | Ethanol | Reflux, 12-24h | 4-Phenyl-1,3-thiazol-2-amine | Moderate |

| Chloroacetone | Thiourea | Ethanol | Reflux, 4h | 2-Amino-4-methylthiazole (B167648) | - |

| Substituted α-Bromoketones | Thiourea/Thioamide | Ionic Liquid | Room Temp | 2-Amino/Methyl-4-arylthiazoles | Excellent researchgate.net |

| α-Haloketone | Thiourea | Ethanol/THF | Reflux, >12h | Thiazole-pyrimidines | 70-91% semanticscholar.org |

Acid-Mediated Cyclization Protocols for Thiazole Ring Formation

Acid catalysis plays a significant role in promoting the cyclization step in thiazole synthesis. In the context of the Hantzsch reaction, acid-mediated cyclization involves treating thiourea derivatives with α-haloketones, where the acid facilitates the intramolecular cyclodehydration. For instance, the reaction of 4-methylphenacyl bromide with thiourea in ethanol under reflux conditions is a classic example of this protocol. The mechanism involves the nucleophilic attack of the thiolate anion on the carbonyl carbon, which is followed by proton transfer and the elimination of a hydrogen halide molecule to form the aromatic thiazole ring. Concentrated sulfuric acid in acetic acid has also been used to facilitate the cyclization of α-thiocyanatoketones to form 2-hydroxythiazoles. tandfonline.com

Synthesis via Thiosemicarbazide (B42300) and Carbon Disulfide Systems

An alternative route to thiazole derivatives involves the use of thiosemicarbazide and carbon disulfide. These reagents can be used to construct the necessary backbone for the thiazole ring. Typically, thiosemicarbazides are first synthesized by reacting carbohydrazides with isothiocyanates or by the reaction of arylamines with carbon disulfide followed by hydrazinolysis. researchgate.net The resulting thiosemicarbazide can then be cyclized. For example, reacting thiosemicarbazide with carbon disulfide can lead to the formation of 2-mercapto-1,3,4-thiadiazole derivatives, which are structurally related to the target compound. sbq.org.brsciensage.info Modifications of this approach can yield thiazole systems. One method involves the condensation of cyanamide (B42294) and carbon disulfide in an ethanol and potassium hydroxide (B78521) solution, which then reacts with a phenacyl bromide to produce a 4-amino-5-substituted-thiazole-2-thiolate derivative. tandfonline.com

Modern and Green Chemistry Approaches

In response to the growing need for sustainable chemical processes, modern synthetic methodologies focus on improving efficiency and reducing environmental impact. These green chemistry approaches are increasingly being applied to the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com This technique has been successfully applied to the synthesis of thiazole derivatives, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netmdpi.com For example, the synthesis of thiazole-substituted thiosemicarbazones was achieved in just 5 minutes with high yields using a solvent-free microwave-assisted approach, a significant improvement over conventional reflux methods. nih.gov Similarly, the one-pot, three-component synthesis of thiazolyl-pyridazinediones is efficiently carried out under microwave irradiation, highlighting the method's utility in creating complex heterocyclic systems rapidly. nih.gov

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Synthesis of Thiazole-Substituted Thiosemicarbazones | Reflux | 5 minutes, solvent-free, high yield | nih.gov |

| Synthesis of Thiazolyl-Pyridazinediones | - | 4-8 minutes, 500W, 150°C | nih.gov |

| Synthesis of Thioethers with 1,2,4-Triazole Moiety | Reflux, 4h | 15 minutes, 90°C | mdpi.com |

| Synthesis of 1,3,4-Thiadiazole (B1197879) Schiff Bases | Long reaction times, lower yields | Shorter reaction times, higher yields | researchgate.net |

Solvent-Free and Aqueous-Phase Reaction Systems

A key goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. tandfonline.com To this end, solvent-free and aqueous-phase syntheses of thiazoles have been developed. Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or under microwave irradiation, can lead to high yields in short reaction times while avoiding solvent waste. nih.gov For instance, a one-pot, three-component reaction combining tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) under grinding conditions produces thiazoles in 30-45 minutes with yields of 70-82%.

Aqueous-phase synthesis offers an environmentally benign alternative by using water as the solvent. tandfonline.comscilit.com The synthesis of 2-aminothiazole (B372263) derivatives has been successfully demonstrated in aqueous media, sometimes with the aid of catalysts like diammonium hydrogen phosphate (B84403) or DABCO, or in the presence of β-cyclodextrin. nih.govtandfonline.comscilit.com These methods often proceed at room temperature, further enhancing their green credentials. tandfonline.comscilit.com Recently, a lipase-catalyzed synthesis of thiazoles in an aqueous medium under ultrasound assistance has been reported as a novel, environmentally friendly process. rsc.org

| Approach | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Solvent-Free Grinding | Tertiary thioamides, α-haloketones, ammonium acetate | Grinding, 30-45 min | 70-82% | |

| Aqueous Phase | Phenacyl bromide, thiourea | Diammonium hydrogen phosphate or DABCO catalyst, room temp | - | tandfonline.comscilit.com |

| Aqueous Phase | Phenacyl bromides, thiourea | β-cyclodextrin, 50°C | - | tandfonline.com |

| Aqueous Phase (Ultrasound) | Aryl ethanones, thioamides, KBrO₃ | Lipase catalyst, ultrasound | High | rsc.org |

| Solvent-Free (Microwave) | Thiosemicarbazide, 2-aryl-4-formylthiazole | Microwave, 5 min | High | nih.gov |

Biocatalytic Applications in Thiazole Synthesis

The principles of green chemistry have spurred significant interest in using biocatalysts for heterocyclic synthesis, aiming to reduce environmental impact and improve efficiency. mdpi.com In the synthesis of thiazole derivatives, biocatalysts derived from natural polymers and biomass have emerged as effective and eco-friendly alternatives to conventional catalysts. nih.govacs.org

A notable example is the use of chitosan (B1678972), a natural polymer, and its derivatives. A pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been successfully employed as a green biocatalyst. mdpi.comscilit.com This hydrogel demonstrates key advantages such as a large surface area and high thermal stability. mdpi.com In the synthesis of novel thiazoles via the reaction of thiosemicarbazone derivatives with hydrazonoyl halides or α-haloketones, the PIBTU-CS hydrogel, particularly when combined with ultrasonic irradiation, provides significantly higher yields compared to traditional bases like triethylamine (B128534) (TEA). mdpi.comscilit.com Furthermore, this biocatalyst can be recovered and reused multiple times without a significant loss of its catalytic efficiency, underscoring its sustainability. scilit.com

Similarly, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has proven to be a highly effective biocatalyst for synthesizing thiazole derivatives. nih.govnih.gov When used in ultrasound-assisted reactions, TCsSB exhibits greater catalytic activity than unmodified chitosan, which is attributed to its larger surface area and superior thermal stability. nih.govnih.gov The methodology is characterized by mild reaction conditions, short reaction times, and high product yields. nih.gov

Another innovative approach involves using a sulfonated carbonaceous catalyst derived from peanut shell residue (SPWB). acs.org This heterogeneous solid acid catalyst has been used in a one-pot, three-component condensation reaction of substituted thiourea, aryl glyoxal, and activated C-H acids under microwave-assisted, on-water conditions to produce trisubstituted thiazoles in moderate to excellent yields (84–93%). acs.org These examples highlight a clear trend towards developing robust, reusable, and green biocatalysts for the efficient synthesis of the thiazole scaffold. mdpi.comnih.gov

Table 1: Comparison of Catalysts in the Synthesis of Thiazole Derivatives nih.govnih.gov

| Entry | Reactants | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide + Hydrazonoyl Chloride | Chitosan (Cs) | 45 | 82 |

| 2 | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide + Hydrazonoyl Chloride | TCsSB | 20 | 96 |

| 3 | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide + 2-bromo-1-arylethan-1-one | Chitosan (Cs) | 50 | 80 |

| 4 | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide + 2-bromo-1-arylethan-1-one | TCsSB | 25 | 94 |

Transition Metal-Catalyzed Cyclization Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful and efficient pathways for constructing complex heterocyclic systems like thiazoles. thieme-connect.com These methods often proceed via C-H bond activation, enabling the formation of new carbon-carbon and carbon-nitrogen bonds from readily available starting materials under relatively mild conditions. thieme-connect.commdpi.com

Copper- and iron-based catalytic systems have been effectively used in the synthesis of fused thiazole derivatives. For instance, 6-substituted imidazo[2,1-b]thiazoles can be synthesized in a one-pot cascade reaction from 2-aminothiazoles and acetophenones. thieme-connect.com This process, which forms two C-N bonds, is efficiently facilitated by catalyst systems such as Cu(OTf)₂/KI or FeCl₃/ZnI₂. thieme-connect.comthieme-connect.com The reaction proceeds through the intramolecular cyclization of an in situ generated thiazolium ylide. thieme-connect.com Another novel approach utilizes a copper-catalyzed aerobic oxidative protocol to construct thiazoles from simple aldehydes, amines, and elemental sulfur, involving multiple Csp³–H bond cleavage steps with molecular oxygen as the sole oxidant. acs.org

Palladium catalysis is also widely employed for the functionalization and synthesis of thiazoles. mdpi.com The Fujiwara–Moritani reaction (oxidative olefination) has been adapted for the direct C-H alkenylation of azoles. Using a Pd(OAc)₂ catalyst with an oxidant, 2-substituted azoles can be converted to their 5-alkenylated derivatives. mdpi.com More complex trimetallic systems, such as Pd(OAc)₂/CuCl/Cu(OAc)₂, have been developed for dehydrogenative Heck couplings to achieve direct alkenylation of various N-heteroarenes. mdpi.com

While transition metals are often effective, other metal catalysts can also be employed. Alkaline earth catalysts, specifically Ca(OTf)₂, have been shown to chemoselectively catalyze the reaction between thioamides and pent-1-en-4-yn-3-ol derivatives to form functionalized thiazoles, favoring reaction at the alkyne over the alkene. acs.org In a comparative study, transition-metal catalysts like FeCl₃ and Cu(OTf)₂ were found to be unsuitable for this specific transformation, highlighting the importance of catalyst selection. acs.org

Table 2: Selected Transition Metal-Catalyzed Syntheses of Thiazole Derivatives thieme-connect.commdpi.com

| Catalytic System | Reaction Type | Starting Materials | Product Type | Yield |

|---|---|---|---|---|

| Cu(OTf)₂ / KI | Cascade Cyclization | 2-Aminothiazole, Acetophenone | 6-Phenylimidazo[2,1-b]thiazole | 78% thieme-connect.com |

| FeCl₃ / ZnI₂ | Cascade Cyclization | 2-Aminothiazole, Acetophenone | 6-Phenylimidazo[2,1-b]thiazole | 75% thieme-connect.com |

| Pd(OAc)₂ / AgOAc | Dehydrogenative Alkenylation | 2-Substituted Azole, Alkene | 5-Alkenylated Azole | Moderate to Good mdpi.com |

| Pd(OAc)₂ / CuCl / Cu(OAc)₂·H₂O | Dehydrogenative Heck Coupling | N-heteroarene, Alkene | Alkenylated N-heteroarene | Good to Moderate mdpi.com |

Mechanistic Studies of Thiazole Ring Formation

Nucleophilic Attack and Intramolecular Cyclodehydration Pathways

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a classic and dependable method. kuey.net The mechanism of this and related syntheses fundamentally relies on a sequence of nucleophilic attack and intramolecular cyclization followed by dehydration. rsc.org

In a typical pathway, the synthesis begins with the nucleophilic attack of a sulfur-containing species, such as the thiol group of a thioamide, on an electrophilic carbon atom, commonly the carbonyl carbon of an α-haloketone. kuey.netrsc.org This initial step forms a key intermediate. Following the initial bond formation, an intramolecular cyclization occurs. The nitrogen atom of the thioamide moiety acts as a nucleophile, attacking another electrophilic center in the intermediate, which leads to the formation of the five-membered ring structure characteristic of a thiazoline (B8809763). rsc.org

The final step in forming the heterocyclic core is dehydration (or cyclodehydration), where a molecule of water is eliminated to create a double bond within the ring. rsc.orgnih.gov This process converts the thiazoline intermediate into the more stable thiazole ring. nih.gov This mechanistic paradigm is not limited to synthetic chemistry; it is also observed in nature. In the biosynthesis of thiazole-containing natural products, the process often involves the nucleophilic attack of a cysteine residue's thiol group on the preceding amide carbonyl group within a peptide chain. This is followed by a cyclodehydration step to yield a thiazoline ring, which is subsequently oxidized to the final thiazole. nih.gov

Oxidative Aromatization Steps in Thiazole Synthesis

The conversion of a non-aromatic thiazoline or a dihydrothiazole intermediate into a fully aromatic thiazole ring is a critical final step in many synthetic routes. nih.govmdpi.com This oxidative aromatization imparts significant thermodynamic stability to the molecule. nih.gov This transformation can be achieved through various means, including enzymatic, chemical, and electrochemical methods.

In biological systems, the dehydrogenation of thiazoline rings to thiazoles is catalyzed by flavin adenine (B156593) dinucleotide (FAD)-dependent dehydrogenase enzymes. nih.gov These enzymes facilitate the removal of hydrogen atoms from the thiazoline ring, resulting in the aromatic product. nih.gov

In chemical synthesis, a range of oxidizing agents are employed to effect this aromatization. The choice of oxidant is crucial and can depend on the specific substrate and desired reaction conditions. Mild oxidants such as potassium persulfate (K₂S₂O₈) and sodium metabisulfite (B1197395) (Na₂S₂O₅) have been used to facilitate the aromatization step, for example, in the formation of thiazolo[5,4-d]thiazoles. mdpi.com In some cases, adding an oxidant like Na₂S₂O₅ has been shown to dramatically increase the yield of the final aromatic product. mdpi.com Other established oxidants for this purpose include selenium dioxide (SeO₂) and 1,4-benzoquinone (B44022) derivatives like chloranil (B122849) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). arkat-usa.orgrsc.org More environmentally friendly approaches utilize molecular oxygen from the air as the terminal oxidant, often in conjunction with a transition metal catalyst like copper. acs.org Electrochemical methods also offer a green alternative, facilitating oxidative cross-coupling reactions under external-oxidant-free conditions through anodic oxidation. researchgate.net

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of a target molecule is a primary goal in chemical synthesis. The optimization of reaction conditions is a systematic process that involves varying parameters such as solvent, catalyst, temperature, reaction time, and reactant stoichiometry to find the most efficient pathway for the transformation. researchgate.net

A clear illustration of this process is the optimization of a one-pot, three-component reaction to synthesize 2-acetamido-4-arylthiazol-5-yl derivatives. researchgate.net Initial attempts using various solvents like water, methanol, and acetonitrile (B52724) at room temperature resulted in low yields (35-45%). Switching to ethanol and refluxing the mixture improved the yield to 65%. Further optimization revealed that the presence of a catalytic amount of a base, triethylamine, was beneficial. By systematically adjusting the molar ratios of the reactants—arylglyoxal, Meldrum's acid, and acetylthiourea—the optimal conditions were identified, leading to a final, much-improved yield of 80%. researchgate.net This demonstrates that a combination of the right solvent, temperature, and reactant balance is critical for success.

Similarly, in the transition metal-catalyzed synthesis of 6-phenylimidazo[2,1-b]thiazole, an extensive screening of reaction parameters was performed. thieme-connect.com Different copper and iron catalysts, various iodide additives, a range of solvents, and different temperatures were tested. The study found that the combination of Cu(OTf)₂ as the catalyst and KI as an additive in DMF solvent at 90 °C gave the highest yield of the desired product (78%). thieme-connect.com This highlights the synergistic effect that can be achieved by carefully selecting both the catalyst and the appropriate additives and solvent.

The choice of base and solvent can also be paramount, as seen in the synthesis of a coumarin (B35378) derivative where various bases were tested, with lithium hexamethyldisilazide (LiHMDS) in dry tetrahydrofuran (B95107) (THF) providing the best conversion rate. mdpi.com These examples underscore the empirical yet systematic nature of reaction optimization in the synthesis of thiazole-containing compounds.

Table 3: Optimization of a Three-Component Reaction for Thiazole Synthesis researchgate.net

| Entry | Solvent | Temperature (°C) | Catalyst | Reactant Ratio (Arylglyoxal:Dicarbonyl:Thiourea) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂O | Room Temp | None | 1:1:1 | 35 |

| 2 | CH₃OH | Room Temp | None | 1:1:1 | 40 |

| 3 | CH₃CN | Room Temp | None | 1:1:1 | 45 |

| 4 | Ethanol | Reflux | None | 1:1:1 | 65 |

| 5 | Ethanol | Reflux | Triethylamine | 1:1:1 | 70 |

| 6 | Ethanol | Reflux | Triethylamine | 1.2:1:1 | 75 |

| 7 | Ethanol | Reflux | Triethylamine | 1.2:1.2:1 | 80 |

Chemical Reactivity and Derivatization Strategies for 4 Methyl 1,3 Thiazole 2 Thiol

Transformations at the Thiol Group

The exocyclic thiol group at the C2 position of the thiazole (B1198619) ring is a primary site for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the thiol group in 4-methyl-1,3-thiazole-2-thiol can be readily oxidized to higher oxidation states, yielding the corresponding sulfoxides and sulfones. These oxidized derivatives are valuable intermediates for further synthetic modifications.

Controlled oxidation of the thiol or its S-alkylated derivatives can be achieved using various oxidizing agents. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the selective oxidation of sulfides to sulfoxides and subsequently to sulfones. derpharmachemica.comorganic-chemistry.org The reaction conditions, such as temperature and stoichiometry of the oxidant, can be tuned to favor the formation of either the sulfoxide (B87167) or the sulfone.

While direct oxidation of this compound can be complex due to the presence of the tautomeric thione form, its S-substituted derivatives are more amenable to controlled oxidation. The resulting sulfoxides and sulfones are important synthetic intermediates. For example, the related compound 2-acetamido-4-methylthiazole-5-sulfonyl chloride is a known derivative, suggesting that the thiol group can be oxidized to a sulfonic acid and subsequently converted to a sulfonyl chloride. tcichemicals.com

| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| S-Alkyl-4-methyl-1,3-thiazole-2-thiol | m-CPBA (1 equiv) | S-Alkyl-4-methyl-1,3-thiazole-2-sulfoxide | CH2Cl2, 0 °C | Good to Excellent | derpharmachemica.com |

| S-Alkyl-4-methyl-1,3-thiazole-2-thiol | m-CPBA (>2 equiv) | S-Alkyl-4-methyl-1,3-thiazole-2-sulfone | CH2Cl2, rt | Good to Excellent | derpharmachemica.com |

| 2-Amino-4-methylthiazole (B167648) | Nitrating mixture (fuming HNO3, conc. H2SO4) | 4-Methyl-2-nitramino-5-nitrothiazole | 5 °C | 69 | cdnsciencepub.com |

Reduction Reactions to Thiol Derivatives

The thiol group and its oxidized derivatives can undergo reduction to regenerate the thiol or to form other thiol derivatives. A common transformation in this category is the reduction of disulfides, which are often formed via mild oxidation of thiols. The cleavage of the disulfide bond in bis(4-methyl-1,3-thiazol-2-yl) disulfide would yield two molecules of this compound.

Various reducing agents can be employed for the reduction of disulfides to thiols. Common reagents include sodium borohydride (B1222165) (NaBH₄), triphenylphosphine (B44618) (PPh₃), and dithiothreitol (B142953) (DTT). The choice of reducing agent depends on the substrate and the desired reaction conditions.

While specific examples for the reduction of oxidized derivatives of this compound are not extensively documented in the readily available literature, the general principles of thiol chemistry suggest that such transformations are feasible and would provide a route to regenerate the thiol functionality or to access other reduced sulfur species.

Alkylation and S-Arylation Reactions

The nucleophilic nature of the thiol group makes it a prime site for alkylation and arylation reactions, leading to the formation of thioethers. These reactions are fundamental for introducing a wide range of organic substituents at the C2 position.

S-Alkylation is typically achieved by reacting the thiol with an alkyl halide in the presence of a base. A detailed study on the alkylation of 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione, a closely related compound, demonstrates a two-step process where the thiazoline-2-thione acts as a sulfur transfer agent to convert an alkyl halide into an alkanethiol. nih.gov This process involves the initial formation of a thiazolium salt, which is then cleaved to release the corresponding thiol. This methodology can be adapted for the direct S-alkylation of this compound.

S-Arylation can be accomplished through various cross-coupling strategies. Palladium-catalyzed cross-coupling reactions are a common method for the formation of C-S bonds. researchgate.netias.ac.in These reactions typically involve the coupling of the thiol with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

| Starting Material | Reagent | Product | Catalyst/Base | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Alkyl Halide (RX) | 2-(Alkylthio)-4-methyl-1,3-thiazole | Base (e.g., K2CO3) | Solvent (e.g., Acetone) | Good to Excellent | researchgate.net |

| This compound | Aryl Halide (ArX) | 2-(Arylthio)-4-methyl-1,3-thiazole | Pd Catalyst (e.g., Pd(OAc)2) | Ligand, Base, Solvent | Variable | researchgate.net |

Functionalization of the Thiazole Ring System

Beyond the transformations at the thiol group, the thiazole ring itself can be functionalized through both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution Reactions

The thiazole ring, particularly at the C2 and C5 positions, can be susceptible to nucleophilic attack, especially when activated by suitable leaving groups. While the thiol group at C2 is the most common site for nucleophilic reactions, substitution at other positions of the ring can be achieved.

For instance, a halogen atom at the C5 position can be displaced by a nucleophile. The synthesis of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one and its subsequent reactions with various nucleophiles demonstrate the feasibility of nucleophilic substitution at the C5 position of the 4-methylthiazole (B1212942) ring. nih.gov

Electrophilic Substitution Preferences

The thiazole ring is an electron-rich heterocycle and undergoes electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents. For the 4-methylthiazole system, the C5 position is generally the most favored site for electrophilic attack.

Nitration of 2-amino-4-methylthiazole with a mixture of fuming nitric acid and concentrated sulfuric acid results in the introduction of a nitro group at the C5 position, yielding 4-methyl-2-nitramino-5-nitrothiazole. cdnsciencepub.com This highlights the strong directing effect of the amino group and the inherent reactivity of the C5 position.

Bromination of 2-benzyl-4-chloromethylthiazole also demonstrates the preference for substitution at the C5 position. nih.gov

Formylation via the Vilsmeier-Haack reaction is another important electrophilic substitution. Studies on 2-arylaminothiazole derivatives have shown that formylation can occur at the C5 position of the thiazole ring. asianpubs.org

| Starting Material | Reagent | Product | Reaction Conditions | Position of Substitution | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-methylthiazole | HNO3/H2SO4 | 4-Methyl-2-nitramino-5-nitrothiazole | 5 °C | C5 | cdnsciencepub.com |

| 2-Benzyl-4-chloromethylthiazole | Br2 | 5-Bromo-2-benzyl-4-chloromethylthiazole | - | C5 | nih.gov |

| 2-Aryliminothiazolid-4-one | Vilsmeier-Haack Reagent (POCl3/DMF) | 4-Chloro-2-arylamino-thiazole-5-carboxaldehyde | - | C5 | asianpubs.org |

This compound as a Synthon in Organic Synthesis

This compound and its derivatives have emerged as versatile synthons, or building blocks, in the field of organic synthesis. Their unique structural features, including the reactive thiol group and the stable thiazole ring, allow for a variety of chemical transformations. These compounds serve as valuable starting materials for the construction of more complex molecules, finding utility in the development of novel reaction methodologies and the synthesis of functional materials.

Intermediate in Complex Molecular Architectures

A key application of this compound derivatives is their role as intermediates in the synthesis of larger, more complex molecules. A notable example is the use of 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as a precursor for preparing very pure linear alkanethiols and α,ω-alkanedithiols. nih.gov These long-chain sulfur-containing molecules are significant in materials science for their ability to self-assemble on gold surfaces. nih.gov

In this process, the thiazole-2-thione derivative acts as a stable, odorless carrier of the thiol functional group. The synthesis involves a sequential alkylation of the thione, reacting it with a corresponding alkyl (di)halide. This first step leads to the formation of an intermediate thiazolium quaternary salt, which can be isolated in quantitative yields. nih.gov These salts are effectively "protected" forms of the final thiol products, preventing the premature oxidation to disulfides that often plagues thiol synthesis. nih.gov The subsequent step involves a ring-closure reaction that releases the desired alkanethiol or dithiol and a heteroaromatic salt, which can be easily separated by simple extraction. nih.gov This method avoids the need for purification steps like distillation or column chromatography, which are common in other thiol synthesis methods. nih.gov

The table below summarizes the synthesis of various bis-thiazolium diiodides, which are key intermediates in the production of α,ω-alkanedithiols using this methodology. nih.gov

| Intermediate Compound | Starting Dihalide | Reaction Time |

| bis-thiazolium diiodide 2f | 1,3-diiodopropane | 24 h |

| bis-thiazolium diiodide 2g | 1,4-diiodobutane | 24 h |

| bis-thiazolium diiodide 2h | 1,5-diiodopentane | 48 h |

This table illustrates the formation of key intermediates from 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione and various diiodoalkanes. nih.gov

Exploration of Novel Reaction Pathways

The utility of this compound as a synthon has spurred the exploration of novel reaction pathways. The process described above for preparing alkanethiols represents an innovative use of the thiazole-2-thione moiety as an eco-friendly sulfur transfer agent. nih.gov The reaction proceeds under mild conditions without the need for an inert atmosphere, offering a significant advantage over many traditional synthetic methods. nih.gov

The core of this novel pathway is the sequential alkylation followed by an intramolecular cyclization. This strategy allows for the controlled transfer of the sulfur atom from the thiazole ring to the alkyl chain, resulting in high yields and high purity of the final thiol product. nih.gov The ability to isolate the intermediate thiazolium salt provides a stable, odorless form of the thiol, addressing a common challenge in sulfur chemistry. nih.gov

The fundamental reactivity of the thiazole-2-thione structure allows for various synthetic manipulations. The synthesis of thiazole-2-thiones themselves can be achieved through multicomponent reactions, for instance, by reacting primary amines, carbon disulfide, and α-halo ketones. organic-chemistry.org This highlights the accessibility of the core thiazole-2-thione structure for further derivatization and use in developing new synthetic routes. The exploration of such pathways is crucial for expanding the toolkit of organic chemists and enabling the efficient construction of diverse molecular architectures.

The table below outlines the reaction details for the synthesis of the key synthon, 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione, which is a cornerstone for these novel sulfur transfer reactions. nih.gov

| Reactants | Product | Isolated Yield |

| Carbon Disulfide, Chloroacetone (B47974), Phenylene-1,2-diamine | 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione | 75% |

This table details the optimized synthesis of the key thiazoline-2-thione derivative used as a sulfur transfer agent. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methyl 1,3 Thiazole 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-methyl-1,3-thiazole-2-thiol and its derivatives, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule. For the parent compound, this compound, characteristic signals are expected for the methyl group (CH₃), the olefinic proton on the thiazole (B1198619) ring (C5-H), and the labile proton on the nitrogen or sulfur atom (N-H or S-H), depending on the dominant tautomer.

In S-alkylated and N-substituted derivatives, these chemical shifts are well-documented. For instance, in a series of 3-(2-Aminophenyl)-2-(alkylthio)-4-methylthiazol-3-ium iodide derivatives, the key proton signals of the 4-methylthiazole (B1212942) moiety are consistently observed. nih.gov The methyl group protons (4-CH₃) typically appear as a doublet or quartet around δ 2.26 ppm, while the proton at the 5-position of the thiazole ring (=CH) resonates further downfield as a quartet around δ 7.92-7.95 ppm. nih.gov The slight splitting of these signals indicates coupling with each other.

| Derivative | 4-CH₃ Signal | C5-H Signal |

|---|---|---|

| 3-(2-Aminophenyl)-2-(heptylthio)-4-methylthiazol-3-ium iodide | 2.26-2.27 (d, J=1.0 Hz) | 7.92 (q, J=1.0 Hz) |

| 3-(2-Aminophenyl)-2-(nonylthio)-4-methylthiazol-3-ium iodide | 2.26 (d, J=0.9 Hz) | 7.93 (q, J=0.9 Hz) |

| 3-(2-Aminophenyl)-2-(decylthio)-4-methylthiazol-3-ium iodide | 2.26 (d, J=0.7 Hz) | 7.95 (q, J=0.7 Hz) |

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectrum for this compound would show four distinct signals corresponding to the methyl carbon, the two olefinic carbons (C4 and C5), and the thiocarbonyl/thiol carbon (C2).

In the aforementioned series of 3-(2-Aminophenyl)-2-(alkylthio)-4-methylthiazol-3-ium iodide derivatives, the carbon signals for the thiazole core have been assigned. The methyl carbon (4-CH₃) resonates at approximately δ 14.3 ppm. nih.gov The carbons of the thiazole ring appear at distinct downfield positions, reflecting their different electronic environments. For example, in 3-(2-Aminophenyl)-2-(heptylthio)-4-methylthiazol-3-ium iodide, the thiazole ring carbons C2, C4, and C5 are part of a complex set of signals with shifts influenced by the substituents. nih.gov Generally, in thiazole derivatives, the C2, C4, and C5 carbons can be found in the regions of δ 168-178, δ 148-160, and δ 101-118 ppm, respectively. nih.govnih.gov

| Derivative | 4-CH₃ Signal | Thiazole Ring Carbon Signals |

|---|---|---|

| 3-(2-Aminophenyl)-2-(heptylthio)-4-methylthiazol-3-ium iodide | 14.37 | 118.37, 118.53, 118.64, 118.83, 126.87, 133.19, 143.16, 145.67, 177.91 |

| 3-(2-Aminophenyl)-2-(nonylthio)-4-methylthiazol-3-ium iodide | 14.35 | 118.37, 118.52, 118.65, 118.88, 126.86, 133.17, 143.16, 145.65, 177.88 |

For complex derivatives of this compound, one-dimensional NMR spectra can be crowded, making unambiguous assignments difficult. Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to resolve these ambiguities. rsc.org

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons that have attached protons.

HMBC spectra reveal correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure.

NOESY provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

These techniques have been successfully used to elucidate the structures of novel imidazole-2,3-dihydrothiazole and coumarin-thiadiazole derivatives, demonstrating their utility for the structural analysis of complex molecules containing a thiazole core. rsc.orgmdpi.com

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum is characterized by several key absorption bands. The presence of the thione tautomer is typically supported by a strong C=S stretching vibration and an N-H stretching band.

Key vibrational bands for thiazole derivatives include:

N-H Stretching: For the thione tautomer, a band is expected in the region of 3278–3138 cm⁻¹. nih.gov

C-H Stretching: Aromatic and olefinic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹.

C=N Stretching: The stretching vibration of the endocyclic C=N bond is characteristic of the thiazole ring and is observed in the 1699–1600 cm⁻¹ region. nih.gov

C=C Stretching: Aromatic and olefinic C=C stretching vibrations are found in the 1571–1436 cm⁻¹ range. nih.gov

C=S Stretching: The thiocarbonyl group of the thione tautomer gives rise to a characteristic absorption band.

Thiazole Ring Vibrations: Characteristic skeletal vibrations of the thiazole ring are typically found in the fingerprint region between 1100 and 690 cm⁻¹. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3278 - 3138 |

| C=N Stretch | 1699 - 1600 |

| C=C Stretch (aromatic/olefinic) | 1571 - 1436 |

| Thiazole Ring Vibrations | 1068 - 692 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular formula, C₄H₅NS₂ (molecular weight: 131.2 g/mol ). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This technique is invaluable for confirming the identity of newly synthesized derivatives. For the S-alkylated thiazolium iodide derivatives of this compound, HRMS data confirms the expected molecular formulas by matching the calculated exact mass with the experimentally found mass to within a very small margin of error. nih.gov

| Derivative Cation | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| [3-(2-Aminophenyl)-2-(heptylthio)-4-methylthiazol-3-ium]⁺ | C₁₇H₂₅N₂S₂⁺ | 321.1454 | 321.1455 |

| [3-(2-Aminophenyl)-2-(nonylthio)-4-methylthiazol-3-ium]⁺ | C₁₉H₂₉N₂S₂⁺ | 349.1767 | 349.1767 |

| [3-(2-Aminophenyl)-2-(decylthio)-4-methylthiazol-3-ium]⁺ | C₂₀H₃₁N₂S₂⁺ | 363.1923 | 363.1922 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For thiazole derivatives, the absorption bands in the UV-Vis region typically arise from π → π* and n → π* transitions of the heterocyclic ring and its substituents.

A study on various 4-methylthiazole compounds provides insight into their electronic absorption characteristics. While specific λmax values for this compound are not detailed, the analysis of related derivatives indicates that these compounds exhibit notable electronic absorption properties. The investigation of these molecules using UV spectroscopy, alongside other techniques like NMR, mass spectrometry, and FT-IR, allows for a comprehensive characterization. Theoretical calculations, such as those employing density functional theory (DFT), can further elucidate the electronic structure and predict the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the UV-Vis spectra.

Table 1: Illustrative UV-Vis Absorption Data for Thiazole Derivatives

| Compound/Derivative Class | Absorption Maxima (λmax, nm) | Solvent | Reference |

| 4-Methylthiazole Compounds | General UV absorption | Not specified |

Note: This table is illustrative and highlights the general characterization of 4-methylthiazole derivatives by UV spectroscopy as specific data for the parent thiol was not found.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction studies on derivatives of thiazole and related heterocyclic systems have provided significant insights into their molecular geometries. For instance, the crystal structure of a coumarin (B35378) derivative bearing a thiol-bridged 2-mercapto-thiadiazole fragment was determined to be in the monoclinic P21/n space group. Another study on a compound containing both 1,3,4-thiadiazole (B1197879) and 1,3-thiazole rings also reported a monoclinic P21/c space group. Such studies reveal key geometric parameters; for example, in the latter compound, the C—S—C bond angles within the thiadiazole and thiazole rings were found to be 86.62 (8)° and 89.25 (9)°, respectively. These values are typical for five-membered heterocyclic rings.

Table 2: Representative Crystallographic Data for Thiazole and Thiadiazole Derivatives

| Compound | Crystal System | Space Group | Key Geometric Parameters | Reference |

| 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin | Monoclinic | P21/n | a = 13.513(3) Å, b = 4.189(1) Å, c = 27.577 Å, β = 94.12(2)° | |

| 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole | Monoclinic | P21/c | C-S-C (thiadiazole) = 86.62(8)°, C-S-C (thiazole) = 89.25(9)° | |

| 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)\triazolo[3,4-b]\thiadizole | Not specified | Not specified | Intermolecular hydrogen bonds and π-π interactions observed |

The crystal packing of thiazole derivatives is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-stacking. In the crystal structure of 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)\triazolo[3,4-b]\thiadizole, intermolecular hydrogen bonds (N2...H-C12 and N3...H-C13) and weak π-π intermolecular interactions were observed. Similarly, the packing of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole is consolidated by non-classical intermolecular C—H⋯N hydrogen bonds and π–π stacking interactions.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby confirming its empirical and molecular formula. For organic compounds containing carbon, hydrogen, nitrogen, and sulfur, such as this compound (C4H5NS2), CHNS analysis is routinely performed.

The synthesis and characterization of various novel 1,3-thiazole and 1,3,4-thiadiazole derivatives have been confirmed using elemental analysis, in conjunction with spectroscopic methods like IR, NMR, and mass spectrometry. For example, the elemental analysis of 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester provided results (Found: C, 54.41; H, 7.36; N, 11.42) that were in close agreement with the calculated values (Calcd for C11H18N2O2S: C, 54.52; H, 7.49; N, 11.56), thus confirming its composition. This demonstrates the utility of elemental analysis in verifying the successful synthesis and purity of such heterocyclic compounds.

Table 3: Theoretical Elemental Composition of this compound (C4H5NS2)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 4 | 48.04 | 36.61% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 3.84% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.68% |

| Sulfur | S | 32.07 | 2 | 64.14 | 48.87% |

| Total | 131.24 | 100.00% |

Coordination Chemistry of 4 Methyl 1,3 Thiazole 2 Thiol and Its Analogues

Ligand Properties and Coordination Modes of Thiol-Thiazole Systems

Thiazole-based ligands are versatile building blocks in coordination chemistry due to the presence of both a "hard" nitrogen atom and a "soft" sulfur atom within the heterocyclic ring. researchgate.net This dual-donor capability allows them to coordinate with a wide range of hard and soft metal centers, leading to the formation of stable complexes. researchgate.net

The 4-methyl-1,3-thiazole-2-thiol ligand offers several potential coordination sites for metal ions. The primary bonding sites are the endocyclic thiazole (B1198619) nitrogen atom (N3) and the exocyclic sulfur atom of the thiol/thione group. researchgate.netresearchgate.net Coordination can occur in several modes:

Monodentate N-coordination: The ligand can bind to a metal center solely through the thiazole ring's nitrogen atom. This is a common coordination mode for simple thiazole derivatives. researchgate.netmdpi.com

Monodentate S-coordination: The ligand can also bind exclusively through the exocyclic sulfur atom, typically after deprotonation of the thiol group to form a thiolate. researchgate.net

Bidentate (N,S)-chelation: The ligand can form a stable five-membered chelate ring by coordinating to a single metal center through both the thiazole nitrogen and the exocyclic thiolate sulfur. researchgate.net This chelation is a prevalent coordination mode.

Bridging Coordination: The ligand can act as a bridge between two or more metal centers. For instance, in a dinuclear complex, one metal might be bonded to the sulfur atoms while the other is bonded to the nitrogen atoms of two different ligand molecules. researchgate.nettandfonline.com Another bridging mode involves the thiolate sulfur atom bonding to two different metal ions simultaneously. researchgate.net

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, the steric hindrance of other ligands present, and the tautomeric form of the ligand. researchgate.net

A crucial aspect of the chemistry of 2-mercaptothiazoles is their existence in a thiol-thione tautomeric equilibrium (Figure 1). researchgate.net The position of this equilibrium can be influenced by the solvent and the physical state. In the solid state and in polar solvents, the thione form is often predominant, whereas the thiol form may be more favored in non-polar solvents.

This tautomerism has profound implications for coordination chemistry:

Coordination from the Thione Form: The ligand can coordinate in its neutral thione form, typically acting as a monodentate ligand through the thiazole nitrogen atom (N3). In this case, the exocyclic group is a C=S double bond, and the proton resides on the endocyclic nitrogen at the 1-position. Crystal structures of related Ni(II) and Co(III) complexes with 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) show the ligand present in the thione form, coordinating through a ring nitrogen atom. researchgate.net

Coordination from the Thiolate Form: The thiol tautomer can be deprotonated to form a thiolate anion. This deprotonated form is a potent ligand, readily coordinating through the exocyclic sulfur atom. This mode is essential for (N,S)-chelation and for forming bridging thiolate complexes. researchgate.netnih.gov The disappearance of the S-H vibration band in the infrared spectra of complexes is a strong indicator of deprotonation and coordination via the sulfur atom. nih.gov

The ability of the ligand to coordinate in either its neutral thione form or its anionic thiolate form greatly enhances its versatility and the structural diversity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound and its analogues are typically synthesized by reacting the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. nih.govekb.eg The resulting complexes are often characterized using a suite of analytical techniques, including elemental analysis, infrared (IR) and UV-Visible spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction.

A wide range of transition metal complexes have been prepared using thiazole-thiol type ligands. Spectroscopic and structural studies have elucidated their coordination environments.

Cd(II): Cadmium(II) complexes often form coordination polymers with thiazole-thiolate ligands. For example, the reaction of 4-(4-pyridinyl)thiazole-2-thiol (B1322362) with Cd(II) yields a one-dimensional polymeric chain. tandfonline.com

Co(II) and Ni(II): Cobalt and nickel complexes with related ligands have been synthesized. Spectroscopic data for a Co(II) complex with a thiazole derivative suggest an octahedral geometry. nih.gov A well-characterized Ni(II) complex with 5-methyl-1,3,4-thiadiazole-2-thiol and ethylenediamine (B42938) shows the metal ion in a six-coordinate environment, bonded to the thiazole ligand through its ring nitrogen. researchgate.net

Cu(II): Copper(II) complexes with thiazole-containing ligands have been reported to adopt various geometries, including distorted square planar and distorted octahedral. nih.govnih.gov Electron spin resonance (ESR) studies on a Cu(II) complex confirmed a distorted octahedral geometry with a d(x²-y²) ground state. nih.gov

Fe(III): Iron(III) complexes with thiazole-containing thiosemicarbazone ligands have been synthesized and found to contain low-spin Fe(III) centers in an octahedral geometry, with the ligand coordinating in a tridentate (N,N,S) fashion. researchgate.netsoton.ac.uk

Oxovanadium(IV): Oxovanadium(IV) complexes containing N- and O- or S-donor ligands typically exhibit a square-pyramidal geometry. nepjol.inforesearchgate.net The strong V=O bond is a characteristic feature, identified by a strong IR band around 1000 cm⁻¹. researchgate.net

Pd(II): Palladium(II) complexes with ligands containing thiazole or thiazoline (B8809763) moieties generally adopt a square-planar geometry. nih.govnih.govirapa.org Binuclear Pd(II) complexes have also been synthesized where two metal centers are bridged by four deprotonated benzothiazole-2-thiolate ligands. researchgate.net

The table below summarizes representative complexes formed with this compound analogues and related ligands.

The ability of thiazole-thiol ligands to act as bridging units facilitates the formation of coordination polymers. mdpi.comnih.gov A prime example is the Cd(II) complex with 4-(4-pyridinyl)thiazole-2-thiol, which forms a one-dimensional zigzag chain structure. tandfonline.com In this polymer, each Cd(II) center is coordinated by two deprotonated thiolate ligands and two neutral thione ligands, which bridge adjacent metal centers. tandfonline.com

Geometrical Arrangements and Stereochemistry of Metal Complexes

The geometry of metal complexes formed with this compound and its analogues is dictated by the coordination number and electronic configuration of the central metal ion.

Octahedral: This is a common geometry for Co(II/III), Ni(II), and Fe(III) complexes. For instance, Fe(III) and Co(III) complexes with thiazole-containing thiosemicarbazones adopt a six-coordinate octahedral geometry where two tridentate ligands wrap around the metal center. researchgate.netsoton.ac.uk A Ni(II) complex with 5-methyl-1,3,4-thiadiazole-2-thiol also exhibits an octahedral arrangement, with the metal coordinated to four nitrogen atoms from two ethylenediamine ligands and two nitrogen atoms from the thione ligands. researchgate.net

Tetrahedral: Four-coordinate complexes, particularly with d¹⁰ ions like Zn(II) or Cd(II) in discrete complexes, can adopt a tetrahedral geometry. For some complexes of Ni(II) and Cu(II) with related triazole-thiol ligands, tetrahedral and square structures have been suggested, respectively. nih.gov

Square Planar: This geometry is characteristic of d⁸ metal ions such as Pd(II). Numerous studies on Pd(II) complexes with thiazole, thiazoline, and benzothiazole-2-thiolate ligands have confirmed a square-planar coordination environment around the palladium center. nih.govnih.govirapa.org

Square Pyramidal: This geometry is the hallmark of oxovanadium(IV) complexes. The vanadium atom lies slightly above the basal plane formed by the donor atoms of the chelating ligand, with the vanadyl oxygen occupying the apical position. nepjol.inforesearchgate.net

The table below summarizes the typical geometries observed for various metal ions with thiazole-thiol and related ligands.

Applications in Advanced Materials Science and Catalysis

Utilization in Material Development and Engineering

Derivatives of 4-methyl-1,3-thiazole-2-thiol serve as crucial building blocks in material science, particularly in the synthesis of long-chain n-alkanethiols and α,ω-alkanedithiols. These thiols are highly valued for their ability to form self-assembled monolayers (SAMs) on gold surfaces, a fundamental technique in nanotechnology, sensor development, and molecular electronics.

A notable example is the use of 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an eco-friendly sulfur transfer agent. This process involves a sequential alkylation of the thiazole (B1198619) derivative, followed by a ring-closure reaction that releases the desired alkanethiol or dithiol in high purity. The intermediate thiazolium salts are stable, odorless, and can be easily converted to the final thiol product under mild conditions, avoiding the harsh reagents and purification steps often required in traditional thiol syntheses. This method provides a reliable route to high-purity thiols essential for creating well-ordered molecular layers in advanced material applications.

Table 1: Synthesis Yields of Alkanethiols Using a this compound Derivative

| Alkylating Agent | Intermediate Thiazolium Salt Yield (%) | Final Thiol Product | Final Thiol Yield (%) |

|---|---|---|---|

| n-Heptyliodide | 95 | 1-Heptanethiol | 94 |

| n-Nonyliodide | 96 | 1-Nonanethiol | 95 |

| n-Decyliodide | 98 | 1-Decanethiol | 96 |

| n-Dodecyliodide | 98 | 1-Dodecanethiol | 95 |

| n-Octadecyliodide | 94 | 1-Octadecanethiol | 92 |

| 1,3-Diiodopropane | 92 | 1,3-Propanedithiol | 91 |

| 1,4-Diiodobutane | 90 | 1,4-Butanedithiol | 90 |

| 1,5-Diiodopentane | 89 | 1,5-Pentanediol | 90 |

This table is based on data presented in the study on 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as a sulfur transfer agent.

Precursors for Dyes and Pigments Synthesis

The thiazole nucleus is a key component in the synthesis of various dyes. Derivatives of this compound can be used to create azo dyes, which constitute the largest class of synthetic organic dyes used in industry. These dyes are valued for their brilliant colors and versatile applications in textiles and other materials.

For instance, a closely related derivative, N⁴-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine, is synthesized and then utilized as a diazo component. This compound is diazotized and subsequently coupled with various naphthalene-based acid couplers to produce a series of new acid dyes. The resulting dyes are characterized by their unique shades and fastness properties when applied to fabrics like nylon. The synthesis pathway demonstrates how the thiazole moiety acts as a foundational structure for building complex, colored molecules.

Studies on Corrosion Inhibition

Thiazole derivatives, including those based on the this compound structure, are effective corrosion inhibitors for various metals and alloys such as steel, copper, and aluminum. Their inhibitory action is attributed to the presence of heteroatoms (N, S) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface. This process forms a protective film that shields the metal from corrosive environments.

Research has shown that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The efficiency of inhibition typically increases with the concentration of the thiazole derivative. The adsorption mechanism is often described by the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. This protective layer acts as a barrier, reducing the corrosion rate. Quantum chemical studies and simulations have further elucidated that the sulfur and nitrogen atoms, along with the π-system of the thiazole ring, are the primary sites of interaction with the metal's surface atoms.

Table 2: Corrosion Inhibition Efficiency of a Thiazole-Derived Azo Compound on Carbon Steel

| Inhibitor Concentration (ppm) | Corrosion Rate (g/cm²·hr) | Inhibition Efficiency (%) |

|---|---|---|

| 0 (Blank) | 0.00098 | - |

| 10 | 0.00046 | 53.06 |

| 20 | 0.00039 | 60.20 |

| 30 | 0.00031 | 68.36 |

| 40 | 0.00025 | 74.48 |

| 50 | 0.00020 | 79.59 |

This table presents data on the effect of increasing inhibitor concentration on corrosion rate and inhibition efficiency.

Integration into Organic Electronic Materials and Polymers

The thiazole ring is an important electron-accepting heterocycle, making it a valuable building block for n-type organic semiconductors. These materials are essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs).

Polymers and small molecules incorporating the 4-methyl-thiazole moiety or its isomers have been developed to achieve high electron mobility and stability. For example, a novel n-type conjugated polymer, PNDTzI, was synthesized based on a thiazole-fused naphthalene (B1677914) diimide unit. This polymer exhibits a highly planar structure and a low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level, which facilitates efficient electron injection and transport. OFETs constructed with PNDTzI as the semiconducting layer demonstrated excellent n-type transport characteristics with electron mobilities reaching up to 0.12 cm²V⁻¹s⁻¹. Similarly, thiazole-thiophene co-oligomers have been shown to be effective n-channel semiconductors, further highlighting the utility of the thiazole unit in designing high-performance organic electronic materials.

Catalytic Applications of this compound Derived Compounds

The sulfur and nitrogen atoms in the this compound ring system provide excellent coordination sites for metal ions, making its derivatives effective ligands in catalysis. These compounds have been explored in both heterogeneous and homogeneous catalysis.

In the realm of heterogeneous catalysis, derivatives of this compound can be immobilized on solid supports to create reusable and environmentally friendly catalysts. An example is the use of a chitosan-grafted hydrogel as a biocatalyst for the synthesis of novel thiazole derivatives. In this system, the catalyst, which can be easily separated from the reaction mixture and reused multiple times, facilitates the reaction under mild conditions, such as through ultrasonic irradiation. This approach offers advantages like shorter reaction times, high yields, and a reduction in waste, aligning with the principles of green chemistry.

In homogeneous catalysis, thiazole derivatives serve as ligands that can tune the electronic and steric properties of a metal center, thereby influencing the activity and selectivity of the catalyst. Palladium complexes containing simple phenylthiazole ligands, such as 2-methyl-4-phenyl-1,3-thiazole, have been successfully employed as catalysts in Suzuki-Miyaura aryl cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The thiazole-based ligands facilitate the catalytic cycle, proving compatible with a wide range of functional groups and enabling the synthesis of complex biaryl compounds, which are common structures in pharmaceuticals and advanced materials.

Mechanistic Basis of Biological Activities of 4 Methyl 1,3 Thiazole 2 Thiol Derivatives in Vitro Studies

Antimicrobial Action Mechanisms

The antimicrobial efficacy of 4-methyl-1,3-thiazole-2-thiol derivatives has been attributed to their ability to compromise essential structures and functions in both bacteria and fungi. In vitro studies point towards mechanisms that involve direct chemical modification of bacterial proteins and the physical disruption of fungal cell membranes.

The reactivity of such compounds is often linked to their ability to act as electrophiles that readily react with the sulfhydryl groups of cysteines. nih.gov This interaction can disrupt a variety of cellular processes critical for bacterial survival, including metabolic pathways, cell division, and stress responses. While this mechanism is a well-established principle for various thiol-reactive compounds, further specific in vitro proteomic studies are required to identify the precise protein targets of this compound derivatives and confirm the extent of this covalent modification in their antibacterial activity.

A primary mechanism underlying the antifungal activity of 4-methylthiazole (B1212942) derivatives is the disruption of fungal cell membrane integrity and permeability. analis.com.mynih.govscispace.comnih.gov In vitro studies on various fungal species, including pathogenic Candida albicans, have demonstrated that these compounds can compromise the structural and functional integrity of the cell membrane, a critical barrier that maintains cellular homeostasis. analis.com.myuum.edu.my

Research on a series of 5-acetyl-4-methylthiazole derivatives investigated their mode of action through several assays. analis.com.my A crystal violet assay, which measures membrane permeability, showed that treated fungal cells had a significantly increased uptake of the dye compared to untreated controls. analis.com.my This indicates that the compounds damage the cell wall and/or membrane, allowing external substances to enter the cell. analis.com.my Furthermore, leakage assays measuring the release of materials that absorb light at 260 nm (nucleic acids) and 280 nm (proteins) confirmed that these thiazole (B1198619) derivatives cause the loss of essential intracellular components, a clear sign of compromised membrane integrity. analis.com.my The mechanism is thought to involve interactions that lead to a loss of the membrane's ability to act as a selective barrier, ultimately leading to cell lysis and death. nih.govnih.govresearchgate.net

Table 1: Antifungal Activity of Thiazole Derivatives Against C. albicans

| Compound ID | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative T2 | 0.008–0.98 | Not specified | nih.gov |

| Thiazole Derivative T3 | 0.008–0.98 | Not specified | nih.gov |

| Thiazole Derivative T4 | 0.008–0.98 | Not specified | nih.gov |

This interactive table summarizes the potent in vitro antifungal activity of select thiazole derivatives, highlighting their efficacy at low concentrations.

Anticancer Mechanisms at Cellular and Molecular Levels

In the context of oncology, in vitro studies have shown that this compound derivatives can selectively target cancer cells through multiple, often interconnected, mechanisms. These include the induction of programmed cell death (apoptosis), interference with genetic material, and the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.

A key anticancer mechanism for many thiazole derivatives is the induction of apoptosis. mdpi.comresearchgate.netnih.gov Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. Some cytotoxic drugs trigger this process through the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. researchgate.net An excessive amount of ROS can lead to oxidative stress, damaging cellular components and activating apoptotic signaling pathways. researchgate.net

However, studies on 4-methylthiazole have shown that it can induce apoptosis in chronic myeloid leukemia (K562) cells through a mechanism that appears to be independent of oxidative stress. doi.org This research indicated that while the compound effectively triggered apoptosis, evidenced by caspase-3 activation and mitochondrial depolarization, there was no significant change in the levels of glutathione (B108866) peroxidase 4 (GPX4), an enzyme involved in protecting cells from oxidative damage. doi.org Conversely, other studies on different thiazole derivatives have linked their pro-apoptotic effects to ROS generation. This suggests that the dependency on ROS for inducing apoptosis may vary depending on the specific chemical structure of the derivative and the type of cancer cell being studied.

Table 2: Apoptotic Effect of Thiazole Compound 4c on MCF-7 Breast Cancer Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Reference |

|---|---|---|---|---|

| Untreated Control | 0.51 | 0.29 | 1.22 | mdpi.com |

This interactive table illustrates the significant increase in apoptotic and necrotic cell populations in MCF-7 cells following treatment with a thiazole derivative, as measured by Annexin V-FITC/PI assay.

Certain derivatives of the thiazole scaffold have been shown to interact directly with DNA, a mechanism that can profoundly disrupt cellular replication and transcription, leading to cell death. One such mode of interaction is DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This binding can distort the DNA structure, interfering with the functions of enzymes that act on DNA, such as DNA polymerases and topoisomerases.

Studies on a novel pyrano[2,3-d]thiazole derivative demonstrated that it binds strongly to calf-thymus DNA (CT-DNA) through an intercalative mode. nih.govnih.gov This interaction was confirmed using UV-Vis absorption measurements and molecular docking studies. nih.govnih.gov Such binding is a hallmark of compounds that inhibit topoisomerase II, an enzyme crucial for managing DNA tangles during replication. nih.gov By stabilizing the complex between topoisomerase II and DNA, these inhibitors prevent the re-ligation of DNA strands, leading to double-strand breaks and the activation of apoptotic pathways. nih.gov While not all thiazole derivatives act as intercalators, with some, like certain benzothiazoles, preferring to bind to the DNA minor groove, the interference with DNA-enzyme complexes remains a critical aspect of their anticancer activity. researchgate.net

A prominent anticancer mechanism for 4-methylthiazole derivatives is their ability to interact with and inhibit the activity of various enzymes and receptors that are crucial for cancer cell growth and survival. nih.gov Protein kinases, which regulate a vast number of cellular processes, are particularly important targets. researchgate.net Dysregulation of kinase activity is a common feature of many cancers, making kinase inhibitors a major class of targeted cancer therapies. nih.govresearchgate.net

In vitro studies have identified numerous kinases that are inhibited by 4-methylthiazole derivatives. For instance, specific derivatives have been shown to be potent inhibitors of:

Aurora Kinases A and B: These are key regulators of mitosis, and their inhibition leads to defects in cell division and subsequent cell death. nih.gov

Phosphatidylinositol 3-kinases (PI3Ks): These enzymes are central to the PI3K/AKT/mTOR signaling pathway, which controls cell growth, proliferation, and survival. nih.gov

Casein Kinase II (CK2): This kinase is involved in preventing cell death and enhancing the activity of oncogenes. nih.gov

Rho-associated kinases (ROCK): These are involved in processes like cell migration and proliferation. semanticscholar.org

Cyclooxygenase (COX) enzymes: Particularly COX-2, which is often overexpressed in tumors and contributes to inflammation and cell proliferation. acs.org

The inhibitory action of these thiazole derivatives is often potent, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) frequently observed in the nanomolar to low micromolar range. This targeted inhibition of key signaling molecules disrupts the pathways that cancer cells rely on for their uncontrolled growth, providing a powerful mechanism for their anticancer effects.

Table 3: Kinase Inhibitory Activity of Select Thiazole Derivatives

| Compound Class/Derivative | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| (S)-proline-amide aminothiazoleurea derivative (Compound 21) | PI3Kα | 9 nM | nih.gov |

| 4-aryl-5-aminomethyl-thiazole-2-amine (Compound 4v) | ROCK II | 20 nM | semanticscholar.org |

| 1,3-thiazole-5-carboxylic acid derivative (Compound 33) | CK2 | 0.4 µM | nih.gov |

| N-(3,4-Dimethoxyphenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide (2b) | COX-1 | 0.239 µM | acs.org |

This interactive data table showcases the potent and often selective inhibitory activity of various 4-methylthiazole derivatives against different protein kinases implicated in cancer.

Activation of Caspase Pathways and Inhibition of Anti-apoptotic Proteins

In vitro studies on synthetic 1,3-thiazole derivatives incorporated with phthalimide (B116566) have demonstrated their capacity to induce programmed cell death, or apoptosis, in cancer cells. The cytotoxic activity of these compounds appears to be directly linked to the activation of caspase pathways, which are central to the execution of apoptosis. nih.govnih.gov

One of the key findings is the significant increase in caspase-3 activity in cancer cell lines upon treatment with these thiazole derivatives. nih.govnih.gov Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. For instance, compound 5b (a 1,3-thiazole-phthalimide derivative) was identified as a highly potent agent against MCF-7 breast cancer cells, and its mechanism was tied to apoptosis induction. nih.govnih.gov

Furthermore, the pro-apoptotic effects of these derivatives are supported by their influence on key regulatory proteins of the B-cell lymphoma 2 (Bcl-2) family. Studies using RT-PCR have shown that these compounds can modulate the expression of apoptosis-related markers. Specifically, they have been observed to alter the expression of BAX (a pro-apoptotic protein) and BCL-2 (an anti-apoptotic protein), suggesting that they trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov The induction of this pathway is a crucial mechanism for overcoming resistance to cell death in cancer.

Structure-Activity Relationship (SAR) Investigations

The biological potency of this compound derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key molecular features that govern their activity. These investigations systematically modify the core structure and analyze the resulting changes in biological effect.

Influence of Substituents on Thiazole Ring and Pendant Groups on Biological Potency

The nature and position of substituents on both the thiazole ring and its attached functional groups (pendant groups) play a critical role in determining the biological potency of these derivatives.

Substituents on Pendant Phenyl Rings: In a series of 1,3-thiazole incorporated phthalimide derivatives, the substitution pattern on a pendant phenyl ring was found to be crucial for cytotoxic activity. For example, a chloro-substituted phenyl group at the para position resulted in a promising agent for inducing apoptosis in cancer cells. nih.govnih.gov Similarly, in another series of thiazole derivatives, the presence of a p-chloro or p-methyl group on the phenyl ring was found to be important for antitumor activity. nih.gov The introduction of electron-withdrawing or electron-donating groups on this ring can significantly alter the molecule's interaction with its biological target. nih.gov For instance, the replacement of a butyl substituent with a more lipophilic cyclohexyl moiety led to a four-fold increase in activity in one study. nih.gov

Groups Attached to the Thiazole Core: Modifications directly on or linked to the thiazole ring significantly impact efficacy. In a series of 2,4-disubstituted thiazoles, the replacement of a simple methyl group with a phenyl ring on the thiazole moiety was deemed essential for activity. nih.gov The presence of specific side arms, such as a piperazinylmethyl urea (B33335) derivative, led to strong cytotoxicity over multiple cancer cell lines, whereas a simple aniline (B41778) moiety connected to the same side arm resulted in a loss of activity. nih.gov This highlights that not just the thiazole core, but the entire molecular architecture contributes to the biological effect.

General Observations: SAR studies consistently show that aromatic nitrogen fragments, a hydrophobic area often provided by a phenyl ring with a lipophilic substituent, and a hydrogen bond donor motif are key features for the antifungal activity of 1,3-thiazole derivatives. nih.gov The combination of the thiazole ring with other heterocyclic systems like pyrazoline, triazole, or oxadiazole has also been explored to modulate antimicrobial activity. mdpi.com

Impact of Electronic Properties and Lipophilicity on Bioactivity

The biological activity of this compound derivatives is not only governed by their shape but also by their physicochemical properties, particularly their electronic nature and lipophilicity (fat-solubility).

Lipophilicity: This property is a critical determinant of a compound's ability to cross biological membranes and interact with target receptors. nih.gov

In a series of 4-methyl-1,2,3-thiadiazole (B96444) derivatives, it was found that for activity against Gram-negative and Gram-positive bacteria, a desirable lipophilicity value was around 2.25. mdpi.com Activity was observed to decrease above this value. However, for specific activity against Gram-positive bacteria, a higher lipophilicity range of 3.63–4.09 was effective. mdpi.com

The presence of a phenyl substituent at the C-5 position of the thiazole moiety leads to a clear increase in lipophilicity parameters compared to alkyl derivatives. mdpi.com Furthermore, adding a bromine atom to the phenyl ring further increases lipophilicity. mdpi.com